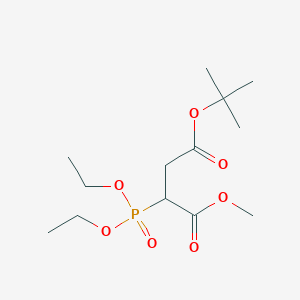
4-Tert-butyl 1-methyl 2-(diethoxyphosphoryl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl 1-methyl 2-(diethoxyphosphoryl)butanedioate is a chemical compound with the molecular formula C13H25O7P It is a derivative of butanedioic acid and contains a diethoxyphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 1-methyl 2-(diethoxyphosphoryl)butanedioate typically involves the esterification of butanedioic acid derivatives with diethoxyphosphoryl reagents. One common method involves the reaction of tert-butyl butanedioate with diethyl phosphite in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale distillation or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl 1-methyl 2-(diethoxyphosphoryl)butanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diethoxyphosphoryl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids and phosphonic acids.
Reduction: Formation of alcohols and phosphines.
Substitution: Formation of various substituted phosphonates.
Applications De Recherche Scientifique
4-Tert-butyl 1-methyl 2-(diethoxyphosphoryl)butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Tert-butyl 1-methyl 2-(diethoxyphosphoryl)butanedioate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of enzymes or other proteins, leading to various biochemical effects. The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with target molecules, further influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-diethoxyphosphoryl acetate
- 1-Ethyl 4-(tert-Butyl) 2-(diethyl phosphono)succinate
- 2-tert-Butyl-4-methylphenol
Uniqueness
4-Tert-butyl 1-methyl 2-(diethoxyphosphoryl)butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Propriétés
Formule moléculaire |
C13H25O7P |
|---|---|
Poids moléculaire |
324.31 g/mol |
Nom IUPAC |
4-O-tert-butyl 1-O-methyl 2-diethoxyphosphorylbutanedioate |
InChI |
InChI=1S/C13H25O7P/c1-7-18-21(16,19-8-2)10(12(15)17-6)9-11(14)20-13(3,4)5/h10H,7-9H2,1-6H3 |
Clé InChI |
WHRZRPGTSZOFKU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CC(=O)OC(C)(C)C)C(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


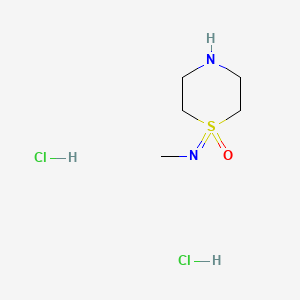
![Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)
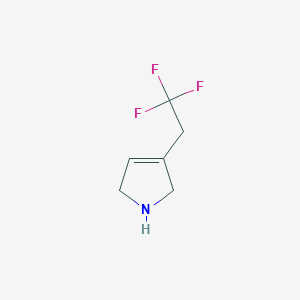
![3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B15297781.png)
![Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15297782.png)
![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)
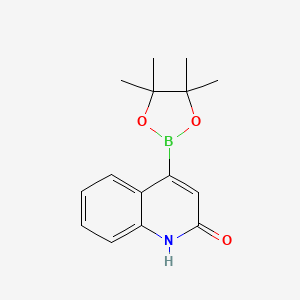
![2-{6-Oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine](/img/structure/B15297804.png)

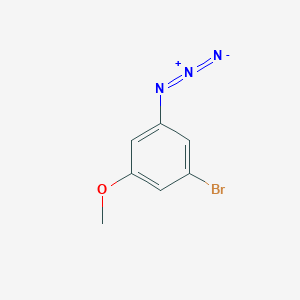
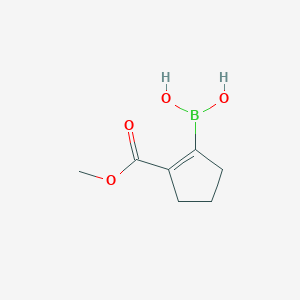
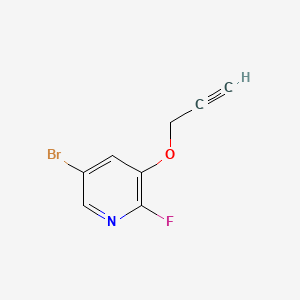

![2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile](/img/structure/B15297836.png)
